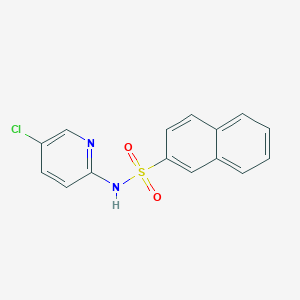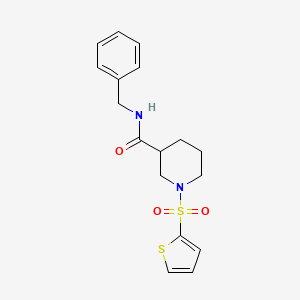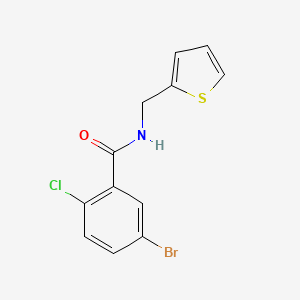
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide, also known as ANCA, is a chemical compound that has been studied for its potential use in scientific research. ANCA is a member of the nitrobenzamide family, which has been shown to have various biological activities. In
作用机制
The mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cancer cell growth and proliferation. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been found to have anti-inflammatory and analgesic properties. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
实验室实验的优点和局限性
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide also has a relatively low toxicity, making it safe for use in cell culture and animal studies. However, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has some limitations as well. It is not water-soluble, which may limit its use in certain applications. Additionally, the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide. One area of interest is in the development of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide-based anti-cancer drugs. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to identify potential drug targets. Additionally, studies are needed to investigate the potential use of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide in other areas of medicine, such as anti-inflammatory and analgesic agents. Finally, further research is needed to explore the limitations of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to develop new methods for synthesizing and using this promising compound.
Conclusion:
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide is a promising compound that has potential for use in various scientific research applications. Its anti-cancer activity, anti-inflammatory and analgesic properties, and inhibition of drug-metabolizing enzymes make it a valuable tool for researchers. Further studies are needed to fully understand the mechanism of action of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide and to identify potential drug targets. With continued research, N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide may prove to be a valuable asset in the development of new drugs and therapies for a variety of diseases.
合成方法
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide can be synthesized by reacting 3-acetylphenylamine with 5-chloro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide as a yellow crystalline solid.
科学研究应用
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been studied for its potential use in various scientific research applications. One of the primary areas of interest is in the field of medicinal chemistry, where N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been shown to have potential as an anti-cancer agent. N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development.
属性
IUPAC Name |
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O4/c1-9(19)10-3-2-4-12(7-10)17-15(20)13-8-11(16)5-6-14(13)18(21)22/h2-8H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSWKBXRILLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-chloro-2-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)



![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)




![2-chloro-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5722638.png)
![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)